Ammonium 3-(ethylthio)propanoate
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Overview
Description
Ammonium 3-(ethylthio)propanoate is an organic compound with the molecular formula C5H11NO2S It is the ammonium salt of 3-(ethylthio)propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium 3-(ethylthio)propanoate can be synthesized through the reaction of 3-(ethylthio)propanoic acid with ammonia. The reaction typically involves the following steps:
Preparation of 3-(ethylthio)propanoic acid: This can be achieved by the esterification of 3-(ethylthio)propanoic acid with an alcohol, followed by hydrolysis.
Reaction with Ammonia: The 3-(ethylthio)propanoic acid is then reacted with ammonia to form the ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and hydrolysis processes, followed by the reaction with ammonia under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ammonium 3-(ethylthio)propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Compounds with different functional groups replacing the ethylthio group.
Scientific Research Applications
Ammonium 3-(ethylthio)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ammonium 3-(ethylthio)propanoate involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, potentially affecting their function. The ethylthio group may play a role in modulating the compound’s activity and interactions.
Comparison with Similar Compounds
Similar Compounds
Ammonium propanoate: Similar in structure but lacks the ethylthio group.
Ammonium butanoate: Has a longer carbon chain but no sulfur atom.
Ammonium 3-(methylthio)propanoate: Similar structure with a methylthio group instead of an ethylthio group.
Uniqueness
Ammonium 3-(ethylthio)propanoate is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
137882-39-4 |
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Molecular Formula |
C5H13NO2S |
Molecular Weight |
151.23 g/mol |
IUPAC Name |
azanium;3-ethylsulfanylpropanoate |
InChI |
InChI=1S/C5H10O2S.H3N/c1-2-8-4-3-5(6)7;/h2-4H2,1H3,(H,6,7);1H3 |
InChI Key |
NVVQOJGLIUSESF-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCC(=O)[O-].[NH4+] |
Origin of Product |
United States |
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